Dioctanoylphosphatidic acid

Description

Significance of Phosphatidic Acid Analogues in Lipid Research

Phosphatidic acids (PAs) are the simplest glycerophospholipids and serve as key intermediates in the biosynthesis of nearly all other glycerophospholipids in eukaryotic organisms. portlandpress.commetwarebio.com Beyond their structural role, PAs are critical signaling molecules that regulate a multitude of cellular functions. metwarebio.comportlandpress.comwikipedia.org The cellular levels of PA are tightly controlled and can fluctuate rapidly in response to various stimuli, allowing them to act as transient second messengers. portlandpress.comwikipedia.org

The study of PAs and their influence on cellular processes is complex due to their rapid metabolism and the vast diversity of naturally occurring PA species, which differ in their fatty acyl chain composition. biorxiv.org This diversity suggests that individual PA species may have specific signaling roles. biorxiv.org To dissect these complex functions, researchers rely on synthetic PA analogues. These analogues are designed with specific chemical properties that make them suitable for various experimental applications. biorxiv.orgnih.govnih.gov

The use of PA analogues allows for:

Investigation of specific protein-lipid interactions: By using analogues with defined structures, researchers can study how specific proteins bind to and are regulated by PA. metwarebio.combiorxiv.org

Elucidation of signaling pathways: Analogues help to trace the involvement of PA in specific signaling cascades, such as the mTOR and MAPK pathways, which are crucial for cell growth and proliferation. metwarebio.complos.orgcabimer.es

Analysis of membrane dynamics: The physical properties of PA analogues can be tailored to study their effects on membrane curvature, fusion, and fission. nih.gov

However, it is important to note that not all synthetic analogues perfectly mimic the behavior of natural lipids, highlighting the critical role of the fatty acyl chain composition in biological studies. biorxiv.org

Rationale for Utilizing Dioctanoylphosphatidic Acid as a Model Lipid

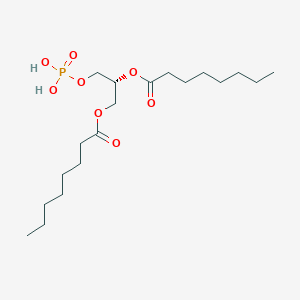

This compound (DOPA), specifically the 1,2-dioctanoyl-sn-glycero-3-phosphate isomer, is a widely used model lipid in research for several key reasons. nih.gov Its structure consists of a glycerol (B35011) backbone, two saturated eight-carbon (octanoyl) acyl chains, and a phosphate (B84403) head group. nih.gov

The primary advantages of using DOPA in experimental systems stem from its physicochemical properties:

Defined Chemical Structure: As a synthetic phospholipid, DOPA has a well-defined and homogenous composition, unlike the complex mixture of PAs found in cells. biorxiv.org This allows for more controlled and reproducible experimental conditions.

Short Acyl Chains and Water Solubility: The two short octanoyl chains give DOPA a higher critical micelle concentration (CMC) compared to long-chain phospholipids (B1166683). This property makes it easier to work with in aqueous solutions and facilitates the formation of micelles, which are useful for studying protein-lipid interactions in a simplified, membrane-like environment. nih.govresearchgate.net

Mimicry of Biological Processes: DOPA can effectively mimic the natural production of phosphatidic acid by enzymes like phospholipase D (PLD), making it a valuable tool for studying PLD-mediated signaling pathways. It has been shown to modulate the activity of such enzymes and influence downstream cellular events.

Spectroscopic studies have shown that DOPA undergoes conformational changes when it interacts with proteins and lipid membranes. The flexibility of its octanoyl chains enables it to adaptively bind to a variety of protein surfaces, making it a versatile tool for investigating the intricacies of phosphatidic acid signaling.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C19H37O8P |

| Molecular Weight | 424.47 g/mol |

| IUPAC Name | [(2R)-2-octanoyloxy-3-phosphonooxypropyl] octanoate |

| Synonyms | 1,2-dioctanoyl-sn-glycero-3-phosphate, diC8PA |

| Physical State | Solid |

| Note: Data sourced from PubChem CID 128167. nih.gov The sodium salt form (C19H36NaO8P) has a molecular weight of 446.4 g/mol . nih.gov |

Properties

IUPAC Name |

[(2R)-2-octanoyloxy-3-phosphonooxypropyl] octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37O8P/c1-3-5-7-9-11-13-18(20)25-15-17(16-26-28(22,23)24)27-19(21)14-12-10-8-6-4-2/h17H,3-16H2,1-2H3,(H2,22,23,24)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYSBQYUENLDGMI-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H37O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70145477 | |

| Record name | Dioctanoylphosphatidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PA(8:0/8:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0114771 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

102731-57-7 | |

| Record name | 1,1′-[(1R)-1-[(Phosphonooxy)methyl]-1,2-ethanediyl] dioctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102731-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioctanoylphosphatidic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102731577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dioctanoylphosphatidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIOCTANOYLPHOSPHATIDIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/637NLP8R7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolism of Dioctanoylphosphatidic Acid

Endogenous Phosphatidic Acid Synthesis Pathways and Relevance to Dioctanoylphosphatidic Acid.nih.govwikipedia.orgaocs.org

The synthesis of phosphatidic acid (PA) is a fundamental process in all eukaryotic cells, serving as a precursor for all glycerolipids. nih.govwikipedia.org The de novo synthesis of PA primarily occurs through two main pathways: the glycerol (B35011) 3-phosphate pathway and the dihydroxyacetone phosphate (B84403) pathway. nih.govnih.gov These pathways are crucial for generating the basic structure of PA, which can then be modified to have various fatty acid chains, including the octanoyl chains of this compound.

Glycerol 3-Phosphate Pathway Intermediates and Acyltransferase Activities.nih.gov

The glycerol 3-phosphate (G3P) pathway is the universal route for PA biosynthesis in both prokaryotes and eukaryotes. nih.govwikipedia.orgnih.gov This pathway begins with the acylation of glycerol 3-phosphate at the sn-1 position by glycerol-3-phosphate acyltransferase (GPAT), forming lysophosphatidic acid (LPA). aocs.orgresearchgate.net Subsequently, 1-acylglycerol-3-phosphate acyltransferase (AGPAT) catalyzes the acylation of LPA at the sn-2 position, yielding phosphatidic acid. aocs.org The enzymes involved in this pathway are located in the endoplasmic reticulum and mitochondria. nih.govaocs.org The specificity of the acyltransferases for different fatty acyl-CoAs determines the fatty acid composition of the resulting PA, which can include octanoyl chains.

Table 1: Key Enzymes in the Glycerol 3-Phosphate Pathway

| Enzyme | Abbreviation | Function |

| Glycerol-3-phosphate acyltransferase | GPAT | Catalyzes the first acylation of glycerol 3-phosphate to form lysophosphatidic acid. aocs.orgresearchgate.net |

| 1-acylglycerol-3-phosphate acyltransferase | AGPAT | Catalyzes the second acylation of lysophosphatidic acid to form phosphatidic acid. aocs.org |

Dihydroxyacetone Phosphate Pathway Contributions.nih.govwikipedia.org

In yeast and mammalian cells, an alternative route for PA synthesis is the dihydroxyacetone phosphate (DHAP) pathway. nih.govnih.gov This pathway starts with the acylation of dihydroxyacetone phosphate by DHAP acyltransferase (DHAPAT) to form 1-acyldihydroxyacetone phosphate. aocs.org This intermediate is then reduced by a reductase to lysophosphatidic acid, which subsequently enters the final step of the G3P pathway to be acylated into phosphatidic acid. aocs.orgresearchgate.net While the G3P pathway is the primary route, the DHAP pathway provides an alternative source for PA precursors. nih.govnih.gov

Enzymatic Generation of this compound in Cellular Systems

Beyond de novo synthesis, this compound can be generated through the action of specific enzymes that modify existing lipids. These pathways are often activated in response to cellular signals and play a direct role in generating signaling pools of this compound.

Phospholipase D-Mediated Production of this compound from Phosphatidylcholine.wikipedia.orgnih.gov

Phospholipase D (PLD) catalyzes the hydrolysis of the phosphodiester bond in phosphatidylcholine, a major component of cellular membranes, to produce phosphatidic acid and choline (B1196258). wikipedia.orgmedchemexpress.com This reaction is a significant source of signaling PA. The activation of PLD is often triggered by hormones, growth factors, and other stimuli. arvojournals.org The PA generated by PLD can have various fatty acid compositions depending on the parent phosphatidylcholine molecule, including dioctanoyl chains. Studies have shown that exogenous this compound can even stimulate endogenous PLD activity, suggesting a positive feedback loop. arvojournals.org

Diacylglycerol Kinase Activity in this compound Formation from Diacylglycerol.mdpi.com

Diacylglycerol kinases (DGKs) phosphorylate diacylglycerol (DAG) to generate phosphatidic acid. mdpi.com This is a critical step in terminating DAG signaling and initiating PA-mediated signaling events. frontiersin.org There are multiple isoforms of DGK in mammals, each with distinct regulatory mechanisms and subcellular localizations. mdpi.com The conversion of dioctanoylglycerol to this compound by endogenous DGK has been observed in cell-free systems, highlighting the role of this enzyme in generating specific molecular species of PA. nih.gov This process is ATP-dependent and can be inhibited by specific DGK inhibitors. nih.gov

Table 2: Key Research Findings on Diacylglycerol Kinase Activity

| Finding | Organism/System | Significance | Reference(s) |

| Synthetic diacylglycerol (sn-1,2-dioctanoylglycerol) is rapidly metabolized to sn-1,2-dioctanoyl phosphatidic acid intracellularly. | Human cells | Demonstrates the direct conversion of a specific DAG species to its corresponding PA. | nih.govpnas.org |

| Dioctanoylglycerol is converted to this compound by an endogenous diacylglycerol kinase in a cell-free system. | Human neutrophils | Confirms the enzymatic basis for the conversion and its role in cellular processes like NADPH oxidase activation. | nih.gov |

| DGKs shape DAG and PA gradients to control cell polarity and migration. | Mammalian cells | Highlights the spatial and temporal control of PA production by DGK isoforms in complex cellular functions. | frontiersin.org |

Lipid Phosphate Phosphatase 1-Mediated Conversion to this compound from Diacylglycerol Pyrophosphate.nih.govresearchgate.net

Lipid phosphate phosphatases (LPPs) are enzymes that can dephosphorylate various lipid phosphates. frontiersin.orgembopress.org Notably, LPP1 can dephosphorylate diacylglycerol pyrophosphate (DGPP) to generate phosphatidic acid. nih.govresearchgate.net Research has shown that the dioctanoyl form of DGPP (DGPP 8:0) is converted to this compound by LPP1. nih.govresearchgate.net This conversion is crucial for the signaling effects of DGPP 8:0, as the resulting this compound can then activate downstream pathways. nih.govresearchgate.net The activity of LPP1 can be inhibited, which in turn blocks the formation of this compound from DGPP 8:0 and subsequent cellular responses. nih.govresearchgate.net

Catabolism and Turnover of this compound

This compound (DOPA), as a member of the phosphatidic acid (PA) class of lipids, undergoes several metabolic transformations that are crucial for cellular signaling and lipid metabolism. Its catabolism is primarily characterized by dephosphorylation to diacylglycerol, hydrolysis by ecto-phosphohydrolases, and conversion to lysophosphatidic acid. These pathways collectively regulate the cellular levels of DOPA and its bioactive metabolites.

Phosphatidate Phosphatase-Dependent Dephosphorylation to Diacylglycerol

A primary catabolic fate of this compound is its conversion to diacylglycerol (DAG). This reaction is catalyzed by a class of enzymes known as phosphatidate phosphatases (PAPs) rutgers.edu. These enzymes perform the dephosphorylation of phosphatidic acid, a critical step that stands at a metabolic crossroads, directing the flow of lipids towards either the synthesis of storage lipids like triacylglycerol (TAG) or the production of membrane phospholipids (B1166683) rutgers.eduaocs.org.

PAPs are broadly classified into two types: Mg²⁺-dependent (also known as PAP1 or lipins) and Mg²⁺-independent (PAP2 or lipid phosphate phosphatases, LPPs) rutgers.eduunr.edu.ar. The PAP1 family, which includes the well-studied yeast homolog Pah1p, is crucial for the de novo synthesis of lipids unr.edu.aryeastgenome.org. The reaction involves the hydrolysis of the phosphomonoester bond in the PA molecule, yielding DAG and inorganic phosphate (Pi) rutgers.eduscirp.org. This conversion is not merely a catabolic step but a vital regulatory point in lipid homeostasis, controlling the balance between PA and DAG pools rutgers.edu. By generating DAG, PAPs provide the immediate precursor for the synthesis of triacylglycerols and the zwitterionic phospholipids, phosphatidylcholine and phosphatidylethanolamine (B1630911) aocs.org.

The activity of these enzymes ensures that the cellular concentration of PA is tightly controlled, which is essential given PA's dual role as both a key biosynthetic intermediate and a potent signaling molecule nih.gov.

Ecto-Phosphatidic Acid Phosphohydrolase Activity Towards this compound

This compound is a particularly effective substrate for a specific type of phosphatase located on the outer surface of the cell membrane, known as ecto-phosphatidic acid phosphohydrolase (ecto-PAPase) nih.govbiologics-inc.com. This enzyme has been identified on neutrophils and plays a significant role in regulating cellular responses to extracellular phosphatidic acids by converting them into diacylglycerol nih.govresearchgate.net.

Research has shown that this ecto-enzyme efficiently hydrolyzes short-chain phosphatidic acids like this compound (referred to as diC8PA in some studies) nih.govbiologics-inc.com. The activity of the neutrophil ecto-PAPase is Mg²⁺-independent and accounts for nearly all N-ethylmaleimide-insensitive PAP activity in these cells nih.gov. The enzyme's preference for short-chain PAs highlights a specific mechanism for processing lipids like DOPA when they are present in the extracellular environment biologics-inc.com. This action effectively terminates PA-mediated signals at the cell surface and simultaneously generates DAG, another important signaling molecule nih.gov.

Table 1: Kinetic and Biochemical Properties of Neutrophil Ecto-Phosphatidic Acid Phosphohydrolase

| Parameter | Value / Property | Finding |

|---|---|---|

| Substrate | Dioctanoyl phosphatidic acid (diC8PA) | Short-chain phosphatidic acids are hydrolyzed most effectively. nih.govbiologics-inc.com |

| Apparent K_m for diC8PA | 1.4 x 10⁻³ M | Determined at 37°C and pH 7.2. nih.gov |

| Cofactor Requirement | Mg²⁺-independent | The enzyme does not require magnesium for its activity. nih.govbiologics-inc.com |

| Molecular Mass | 45 - 52 kDa | Estimated by assaying activity in renatured SDS-polyacrylamide gel slices. nih.govbiologics-inc.com |

| Cellular Location | Neutrophil plasma membrane (ecto-enzyme) | The active site faces the extracellular space. nih.gov |

| Product of Hydrolysis | Diacylglycerol | Converts exogenous phosphatidic acid to diacylglycerol. nih.govresearchgate.net |

Phospholipase A2-Mediated Lysophosphatidic Acid Formation

Another significant catabolic route for phosphatidic acids is their conversion to lysophosphatidic acid (LPA), a potent lipid mediator. This conversion is mediated by phospholipase A₂ (PLA₂) enzymes mdpi.com. PLA₂s are a superfamily of enzymes that catalyze the hydrolysis of the fatty acid from the sn-2 position of a glycerophospholipid, producing a lysophospholipid and a free fatty acid mdpi.comescholarship.org.

When PLA₂ acts on a phosphatidic acid molecule like DOPA, it cleaves one of the fatty acyl chains, resulting in the formation of lysophosphatidic acid mdpi.com. LPA is a critical signaling molecule involved in a wide array of cellular processes researchgate.net. The generation of LPA from PA is a key step in lipid signaling cascades. While some studies point to the production of LPA from lysophosphatidylcholine (B164491) by the enzyme autotaxin, the direct deacylation of PA by PLA₂ represents a distinct and important pathway for LPA synthesis mdpi.comnih.gov. This enzymatic action highlights the role of DOPA as a potential precursor in the generation of other bioactive lipid messengers.

This compound in Lipid Homeostasis and Interconversion Dynamics

Table 2: Summary of Enzymes in this compound Catabolism

| Enzyme Class | Specific Enzyme Example | Substrate | Product | Key Function |

|---|---|---|---|---|

| Phosphatidate Phosphatase (PAP) | PAP1 (Lipins), PAP2 (LPPs) | This compound | Dioctanoylglycerol | Regulation of lipid synthesis pathways. rutgers.eduaocs.org |

| Ecto-Phosphatidic Acid Phosphohydrolase | Neutrophil ecto-PAPase | Extracellular this compound | Dioctanoylglycerol | Termination of extracellular lipid signals. nih.gov |

| Phospholipase A₂ (PLA₂) | Secretory PLA₂ (sPLA₂), Cytosolic PLA₂ (cPLA₂) | This compound | Octanoyl-lysophosphatidic acid | Generation of bioactive lipid mediators. mdpi.comescholarship.org |

Cellular Signaling Roles of Dioctanoylphosphatidic Acid

Dioctanoylphosphatidic Acid as a Lipid Second Messenger

This compound functions as a crucial lipid second messenger, a role underscored by its involvement in numerous signal transduction pathways. frontierspartnerships.org As a derivative of phosphatidic acid (PA), it participates in cellular processes such as membrane trafficking, endocytosis, exocytosis, cell growth, differentiation, and the organization of the actin cytoskeleton. nih.gov The generation of phosphatidic acid, and by extension the function of its synthetic analogs like this compound, is a key event in cellular signaling. nih.gov

Phosphatidic acid is produced through two primary signaling pathways: the phospholipase C (PLC) pathway, in conjunction with diacylglycerol kinase (DGK), and the phospholipase D (PLD) pathway. nih.gov In the PLD pathway, this compound can mimic the natural substrate, phosphatidylcholine, and interact with PLD to promote the production of phosphatidic acid. This generated phosphatidic acid then acts as a second messenger, influencing a cascade of downstream events critical for regulating cellular dynamics.

The significance of this compound as a second messenger is further highlighted by its ability to influence the generation of other signaling molecules. For instance, it can be converted to diacylglycerol (DAG), another important second messenger, by the action of lipid phosphate (B84403) phosphatases (LPPs). nih.gov This interplay between different lipid messengers underscores the complexity and importance of this compound in cellular communication.

Modulation of Protein Kinase C (PKC) Activity by this compound

This compound plays a role in modulating the activity of Protein Kinase C (PKC), a family of enzymes crucial for controlling the function of other proteins through phosphorylation. wikipedia.org The activation of PKC is a complex process often involving second messengers like diacylglycerol (DAG) and calcium ions. wikipedia.org

Research has shown that the effects of this compound can be linked to PKC activation. For example, the dephosphorylation of its precursor, diacylglycerol pyrophosphate (DGPP 8:0), by lipid phosphate phosphatase 1 (LPP1) generates this compound, which in turn activates PKC. nih.gov This activation is a key step in downstream signaling events, such as the stimulation of the ERK1/2 MAP kinase pathway. nih.gov

Furthermore, the relationship between diacylglycerol, the primary activator of many PKC isoforms, and phosphatidic acid is tightly regulated. nih.gov Diacylglycerol is converted to phosphatidic acid by diacylglycerol kinase (DGK), positioning DGK as a negative regulator of PKC activation. nih.gov The interplay between these enzymes and lipid messengers highlights a sophisticated mechanism for controlling PKC-mediated signaling. In some contexts, this compound's precursor, dioctanoylglycerol, was found to activate NADPH oxidase through its conversion to this compound, a process independent of PKC activation. nih.gov

Regulation of Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Signaling Pathways by this compound

This compound is implicated in the regulation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway, a critical signaling cascade that communicates signals from cell surface receptors to the cell's nucleus, influencing processes like cell division and proliferation. wikipedia.orgsinobiological.com

Studies have demonstrated that this compound can stimulate the MAPK/ERK pathway. nih.gov This stimulation is often dependent on the activation of Protein Kinase C (PKC), Raf, and MEK. nih.gov The activation of this pathway by this compound is initiated by its generation from the dephosphorylation of its precursor, diacylglycerol pyrophosphate (DGPP 8:0), by lipid phosphate phosphatase 1 (LPP1). nih.gov This suggests that LPP1 can act as a positive regulator of cellular signaling processes like ERK1/2 activation by producing this compound. nih.gov

The MAPK/ERK pathway itself is a multi-tiered kinase cascade. sinobiological.com It typically begins with the activation of a receptor tyrosine kinase, leading to the activation of Ras, which then initiates a series of phosphorylation events starting with Raf (a MAP3K), followed by MEK (a MAP2K), and finally ERK (a MAPK). sinobiological.comqiagen.com Activated ERK can then phosphorylate numerous downstream targets in both the cytoplasm and the nucleus, leading to changes in gene transcription and cellular function. qiagen.com The ability of this compound to influence this key pathway underscores its importance as a signaling molecule.

Interaction of this compound with the Mammalian Target of Rapamycin (B549165) (mTOR) Pathway

This compound interacts with the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth, proliferation, and metabolism. plos.orgsochob.cl The mTOR protein kinase is the core component of two distinct complexes, mTORC1 and mTORC2. sochob.clamegroups.org

Phosphatidic acid (PA), for which this compound is a synthetic analog, is recognized as a positive regulator of mTORC1. nih.gov It is thought to activate mTORC1 by directly binding to the protein, thereby enhancing its kinase activity. nih.gov This activation is a critical step in integrating various signals, including those from growth factors and nutrients, to control downstream processes that govern cell growth. nih.gov

Research indicates that phosphatidic acid directly binds to the FRB (FKBP12-rapamycin binding) domain of mTOR, which is a key event for its full activation. plos.orgnih.gov The binding of PA is believed to displace the endogenous inhibitor FKBP38 from mTOR, leading to the activation of the mTORC1 complex. plos.org Studies using the cell-permeable analog, 1,2-dioctanoyl-sn-glycero-3-phosphate (C8-PA), have shown that it can disrupt the interaction between FKBP38 and mTOR. plos.org

The specificity of the interaction between mTOR and different species of phosphatidic acid is influenced by factors such as the length and saturation of the acyl chains. nih.gov This suggests a sophisticated mechanism of regulation where different types of PA molecules can fine-tune mTOR signaling.

The activation of mTOR by this compound leads to the phosphorylation and activation of its downstream effectors, which are critical for cell growth, differentiation, and survival. plos.org The mTORC1 complex, once activated, phosphorylates key targets including the S6 Ribosomal Kinase (S6K) and the eukaryotic initiation factor 4E (eIF4E)-binding protein 1 (4E-BP1). plos.orgnih.gov

Phosphorylation of S6K leads to increased protein synthesis and ribosome biogenesis. researchgate.net Meanwhile, the phosphorylation of 4E-BP1 causes it to dissociate from eIF4E, allowing for the initiation of cap-dependent translation, a crucial step in protein synthesis. researchgate.netresearchgate.net

The mTORC2 complex, also influenced by phosphatidic acid, is responsible for the full activation of AKT (also known as Protein Kinase B) by phosphorylating it at its Ser473 residue. plos.org Activated AKT is a key player in pathways that mediate cell proliferation, metabolism, and survival. plos.org Therefore, by activating both mTORC1 and mTORC2, this compound can trigger a comprehensive signaling cascade that promotes cell growth and survival.

| Pathway Component | Role in mTOR Signaling | Downstream Effects |

| mTORC1 | Activated by direct binding of phosphatidic acid, leading to displacement of inhibitor FKBP38. plos.org | Phosphorylates S6K and 4E-BP1 to promote protein synthesis and cell growth. plos.orgnih.gov |

| mTORC2 | Activated by phosphatidic acid. plos.org | Phosphorylates and fully activates AKT, promoting cell proliferation, metabolism, and survival. plos.org |

| S6 Ribosomal Kinase (S6K) | Downstream effector of mTORC1. plos.org | Phosphorylation by mTORC1 leads to increased protein synthesis and ribosome biogenesis. researchgate.net |

| 4E-BP1 | Downstream effector of mTORC1. plos.org | Phosphorylation by mTORC1 causes its dissociation from eIF4E, initiating cap-dependent translation. researchgate.netresearchgate.net |

| AKT (Protein Kinase B) | Downstream effector of mTORC2. plos.org | Full activation by mTORC2-mediated phosphorylation promotes cell proliferation, metabolism, and survival. plos.org |

This compound and NADPH Oxidase Activation

This compound is a potent activator of the superoxide-generating neutrophil NADPH oxidase in cell-free systems. nih.gov This activation is a direct effect and does not appear to require its conversion to other signaling molecules like diacylglycerol. nih.gov In fact, the activation of NADPH oxidase by diacylglycerols, such as dioctanoylglycerol, is dependent on their conversion to this compound by an endogenous diacylglycerol kinase. nih.gov

The activation of NADPH oxidase by this compound is dependent on the concentration of the lipid and the presence of Mg2+ ions. nih.gov This process is distinct from activation pathways that involve protein kinase C. nih.gov The direct interaction of phosphatidic acid with components of the NADPH oxidase enzyme complex is believed to be the mechanism of activation. nih.gov This interaction facilitates the assembly of the oxidase components, a crucial step for its function. nih.gov

The ability of this compound to directly activate NADPH oxidase highlights its role as a key lipid messenger in cellular processes that involve the production of reactive oxygen species, such as in the inflammatory response of neutrophils.

| Compound | Role in NADPH Oxidase Activation |

| This compound | Potent, direct activator of NADPH oxidase in cell-free systems. nih.gov |

| Dioctanoylglycerol | Activates NADPH oxidase indirectly, through its conversion to this compound. nih.gov |

Involvement in Small GTPase Regulation (Arf, Rho)

This compound, as a cell-permeable analog of phosphatidic acid (PA), plays a significant role in cellular signaling by influencing the activity of small GTPases, particularly those of the Arf (ADP-ribosylation factor) and Rho (Ras homolog) families. These GTPases are critical molecular switches that regulate a vast array of cellular processes, including cytoskeletal organization, vesicle trafficking, and cell growth. nih.govmdpi.com

The regulatory connection often involves phospholipase D (PLD), an enzyme that catalyzes the hydrolysis of phosphatidylcholine to generate PA. uv.es The production of PA at cellular membranes creates a signaling hub that can recruit and activate various downstream effectors, including those that modulate GTPase activity. For instance, PA can activate phosphatidylinositol 4-phosphate 5-kinase (PtdIns4P 5-kinase), leading to the synthesis of phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2). uv.es This phosphoinositide is a key regulator of the actin cytoskeleton and its dynamics are closely intertwined with the function of Rho GTPases. uv.es

Moreover, there are direct links between the Arf and Rho GTPase signaling pathways. Proteins such as ARAPs, which possess both a RhoGAP (GTPase-activating protein) and an ArfGAP domain, can directly connect Arf and Cdc42 activity. uv.es The generation of PA by PLD is a crucial component in this crosstalk, influencing constitutive membrane trafficking and regulated exocytosis, processes in which both Arf and Rho GTPases are key players. uv.es The activity of Rho GTPases is tightly controlled by guanine (B1146940) nucleotide exchange factors (GEFs), which promote their activation, and GAPs, which lead to their inactivation. cytoskeleton.comfrontiersin.org The localization and regulation of these factors, and consequently the spatiotemporal activation of Rho GTPases, can be influenced by lipid messengers like phosphatidic acid. frontiersin.org

| Key Regulators in GTPase Signaling | Function |

| Arf GTPases | Master regulators of vesicular trafficking. nih.gov |

| Rho GTPases | Primarily regulate cytoskeletal organization and cell motility. uv.escytoskeleton.com |

| Phospholipase D (PLD) | Enzyme that produces phosphatidic acid (PA). uv.es |

| Phosphatidic Acid (PA) | Lipid second messenger that influences GTPase signaling. uv.es |

| ARAPs | Proteins that link Arf and Rho GTPase pathways. uv.es |

Influence on Neutrophil Chemotaxis via DOCK2 Interaction

The directed migration of neutrophils, a process known as chemotaxis, is fundamental to the innate immune response. nih.gov This process is heavily dependent on the precise spatial and temporal activation of the small GTPase Rac. nih.govkanazawa-u.ac.jp In neutrophils, a primary activator of Rac is DOCK2 (Dedicator of cytokinesis 2), an atypical guanine nucleotide exchange factor (GEF). nih.govkanazawa-u.ac.jp

The function of DOCK2 is intricately regulated by phospholipids (B1166683). Following chemoattractant stimulation, DOCK2 rapidly translocates to the plasma membrane in a manner dependent on phosphatidylinositol 3,4,5-trisphosphate (PIP3). nih.govkanazawa-u.ac.jp However, for DOCK2 to accumulate and be stabilized at the leading edge of the migrating neutrophil, the synthesis of phosphatidic acid by phospholipase D is essential. nih.govkanazawa-u.ac.jpsigmaaldrich.com

Phosphatidic acid interacts with a polybasic amino acid cluster on DOCK2, anchoring the protein to the leading edge. nih.govkanazawa-u.ac.jp This localized concentration of active DOCK2 leads to robust Rac activation, which in turn promotes local actin polymerization, driving the formation of lamellipodia and guiding the cell's movement. nih.govkanazawa-u.ac.jp If this interaction between PA and DOCK2 is disrupted, neutrophils exhibit significant defects in forming a proper leading edge and their chemotactic ability is impaired. nih.govkanazawa-u.ac.jpsigmaaldrich.com Therefore, this compound, by mimicking endogenous PA, can influence these critical signaling events that govern neutrophil migration.

| Component | Role in Neutrophil Chemotaxis |

| DOCK2 | Atypical GEF that activates Rac in neutrophils. nih.govkanazawa-u.ac.jp |

| Rac GTPase | Regulates actin polymerization and membrane protrusion. nih.govkanazawa-u.ac.jp |

| Phosphatidylinositol 3,4,5-trisphosphate (PIP3) | Mediates initial translocation of DOCK2 to the plasma membrane. nih.govkanazawa-u.ac.jp |

| Phosphatidic Acid (PA) | Stabilizes DOCK2 at the leading edge, required for sustained Rac activation. nih.govkanazawa-u.ac.jpsigmaaldrich.com |

This compound in Epithelial Cell Motility and Chemotaxis

Epithelial cell motility is a crucial process in development, wound healing, and cancer metastasis. nih.govresearchgate.net Research has demonstrated that short-chain, cell-permeable analogs of phosphatidic acid, such as this compound, are potent inducers of motility in various epithelial cell types, including corneal epithelial cells. nih.gov

The signaling mechanism initiated by phosphatidic acid in this context is notable for its interaction with growth factor receptor pathways. It has been shown that phosphatidic acid signaling can stimulate the epidermal growth factor receptor (EGFR) through a process of transactivation. nih.gov This is particularly significant as the healing of wounds in corneal epithelial sheets is critically dependent on EGFR signaling. nih.gov Wounding of epithelial cell sheets leads to a strong activation of phospholipase D, initiating the production of phosphatidic acid. nih.gov This suggests that wound-induced PLD activation and subsequent PA generation are upstream events that trigger EGFR activation to promote cell migration and wound closure. nih.gov

The effect of phosphatidic acid appears to be direct, rather than through its conversion to other lipid messengers like diacylglycerol or lysophosphatidic acid. nih.gov This highlights a specific signaling role for phosphatidic acid itself in controlling the migratory behavior of epithelial cells.

| Factor | Role in Epithelial Cell Motility |

| Phospholipase D (PLD) | Activated by wounding, produces phosphatidic acid. nih.gov |

| This compound | Induces robust motility in epithelial cells. nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | Transactivated by phosphatidic acid signaling, essential for wound healing. nih.gov |

Role in Cell Differentiation Processes, including Dendritic Cell-Like Differentiation

Phosphatidic acid and its derivatives can influence the differentiation pathways of various cell types. For instance, studies on HT-29 human colon carcinoma cells have shown that phosphatidic acid can decrease their differentiation into goblet cells when cultured in the presence of sodium butyrate. targetmol.cn

In the context of the immune system, the differentiation of dendritic cells (DCs)—potent antigen-presenting cells—is a tightly regulated process. While direct studies on this compound are limited, research on the related lipid mediator lysophosphatidic acid (LPA) provides insights into how lipid signals can modulate DC function. nih.gov In human dendritic cells, LPA has been shown to inhibit the secretion of key cytokines like IL-12 and TNF-alpha from mature DCs, while enhancing the secretion of the anti-inflammatory cytokine IL-10. nih.gov Furthermore, LPA can increase the allostimulatory function of mature DCs but hampers their ability to drive Th1 cell differentiation. nih.gov Although immature DCs respond to LPA with chemotaxis, they lose this ability as they mature. nih.gov These findings suggest that lipid messengers in the cellular environment can significantly regulate the functional differentiation and cytokine profile of dendritic cells.

The differentiation of dendritic cells is also closely linked to cellular metabolism. frontiersin.org For example, the accumulation of lactic acid can reprogram the differentiation of human monocyte-derived DCs, altering their cytokine production upon activation. frontiersin.org The PI3K-AKT-mTOR signaling pathway is also essential for the development of several DC subsets. frontiersin.org As a key signaling lipid, phosphatidic acid is positioned to intersect with these metabolic and signaling pathways that govern DC differentiation.

| Cell Type | Effect of Phosphatidic Acid or Related Lipids |

| HT-29 Human Colon Carcinoma Cells | Decreases differentiation to goblet cells. targetmol.cn |

| Human Dendritic Cells (effect of LPA) | Inhibits IL-12 and TNF-alpha secretion; enhances IL-10 secretion. nih.gov |

| Human Dendritic Cells (effect of LPA) | Increases allostimulatory function but inhibits Th1 differentiation capacity. nih.gov |

Implication in Membrane Traffic, Endocytosis, and Exocytosis Modulation

Membrane trafficking, encompassing the processes of endocytosis and exocytosis, is vital for cellular communication, nutrient uptake, and maintaining homeostasis. ijbs.com Phosphatidic acid, generated by phospholipase D (PLD), is a recurring and important player in these events. frontiersin.orgnih.gov As a fusogenic lipid with a small, charged headgroup, PA can induce negative membrane curvature, a geometric change that facilitates membrane budding and fusion events. nih.gov

Both isoforms of PLD, PLD1 and PLD2, are involved in vesicle trafficking. nih.gov For example, PLD2 depletion has been shown to inhibit the recycling of transferrin receptors, a classic endocytic pathway. nih.gov In exocytosis, particularly regulated exocytosis in neuroendocrine cells, PLD1 is a key enzyme responsible for synthesizing the PA required for the fusion of secretory granules with the plasma membrane. frontiersin.orgfrontiersin.org The local production of PA appears to control the number of fusion-competent secretory granules, a critical step in hormone release. frontiersin.org

The role of PA in membrane traffic is often linked to the Arf family of GTPases. For example, the V-ATPase can modulate exocytosis by activating an ARNO-Arf6-PLD pathway, leading to the synthesis of PA which is essential for efficient exocytosis. frontiersin.org Furthermore, PA is involved in endosome-endosome fusion and is required for tethering membranes of Rab5a vesicles and early endosomes. nih.gov These findings underscore the broad and critical role of phosphatidic acid in modulating the dynamic membrane rearrangements that define endocytosis and exocytosis.

| Process | Role of Phosphatidic Acid (PA) | Key Proteins Involved |

| Endocytosis | Involved in vesicle trafficking and endosomal signaling. nih.gov | PLD1, PLD2, EGFR, RalA nih.gov |

| Exocytosis | Promotes fusion of secretory vesicles with the plasma membrane. frontiersin.orgfrontiersin.org | PLD1, Arf6, ARNO frontiersin.orgfrontiersin.org |

| Membrane Fusion | Induces negative membrane curvature, facilitating fusion. nih.gov | SNARE proteins, Rab5a nih.gov |

Influence on Membrane Dynamics and Protein Interactions

Dioctanoylphosphatidic Acid as a Modulator of Membrane Curvature

This compound, like other phosphatidic acids, is a cone-shaped lipid due to its relatively small headgroup. This molecular geometry allows it to induce negative membrane curvature when incorporated into lipid bilayers. nih.gov The presence of lipids like DOPA can alter the physical forces within a membrane, influencing its bending and shape. frontiersin.orgmdpi.com This ability to modulate membrane curvature is a key aspect of its function in various cellular processes.

The generation of negative curvature is crucial for events like the formation of transport vesicles and the fission of membranes during processes such as endocytosis. nus.edu.sgnih.gov By altering the local lipid composition, cells can harness the physical properties of lipids like DOPA to drive changes in membrane morphology. For instance, the conversion of lysophosphatidic acid to phosphatidic acid is thought to induce negative spontaneous monolayer curvature, which is important for regulating endocytic and Golgi membrane fission. nih.gov

Direct Protein-Lipid Interactions of this compound

Electrostatic and Hydrophobic Interaction Mechanisms

The interaction between this compound and proteins is governed by a combination of electrostatic and hydrophobic forces. nih.gov The negatively charged phosphate (B84403) headgroup of DOPA can engage in electrostatic interactions with positively charged amino acid residues on the protein surface. mdpi.comresearchgate.net Simultaneously, the two octanoyl acyl chains of DOPA contribute to hydrophobic interactions with nonpolar regions of the protein. mdpi.comrsc.org This dual nature of interaction allows for both specificity and stability in protein-lipid binding. The interplay of these forces is critical for the recruitment and function of various proteins at the membrane surface. nih.govnih.gov

Binding to Specific Effector Proteins (e.g., mSOS, Fer, Mitofusins)

Research has shown that phosphatidic acid, the class of lipids to which DOPA belongs, interacts with specific effector proteins to regulate their function. For instance, in the context of mitochondrial dynamics, phosphatidic acid interacts with mitofusins, which are GTPases that mediate the fusion of the outer mitochondrial membranes. nih.gov This interaction is crucial for recruiting mitofusins to the site of fusion and facilitating the merging of mitochondria. nih.gov

This compound in Intracellular Membrane Fusion

The role of this compound in membrane fusion is intrinsically linked to its ability to induce negative membrane curvature and interact with fusion machinery. researchgate.netnih.gov Membrane fusion is a fundamental process in cells, enabling the transport of cargo between organelles and the release of substances from the cell. nobelprize.orgmdpi.com The process involves the merging of two distinct lipid bilayers into one, a topologically complex event that is highly regulated. researchgate.net

The generation of phosphatidic acid by enzymes like phospholipase D is a key step in processes such as the insulin-stimulated fusion of Glut4-containing vesicles with the plasma membrane. nih.gov The presence of phosphatidic acid at the fusion site is thought to facilitate the formation and expansion of the fusion pore, the initial connection between the two membranes. nih.gov This is achieved, in part, by the negative curvature stress that phosphatidic acid imposes on the membrane, which lowers the energy barrier for the formation of non-bilayer lipid intermediates that are critical for fusion.

Modulation of Ion Channel Activity by this compound

Recent studies have highlighted the role of this compound in modulating the activity of specific ion channels, demonstrating a direct link between lipid signaling and the regulation of ion transport across the cell membrane.

Differential Regulation of Mechanosensitive PIEZO2 Channels

This compound has been identified as a specific inhibitor of the mechanosensitive ion channel PIEZO2, while having no effect on the related PIEZO1 channel. nih.govresearchgate.net PIEZO2 channels are critical for the senses of touch, proprioception, and have been implicated in inflammatory pain. researchgate.netnih.govuniprot.org

Specificity in PIEZO1 Versus PIEZO2 Inhibition

Recent research has identified this compound, a form of phosphatidic acid (PA), as a selective inhibitor of the PIEZO2 ion channel, demonstrating a significant lack of effect on its homolog, PIEZO1. nih.gov This specificity presents a notable advancement in the pharmacological targeting of mechanosensitive channels, as there is a scarcity of small molecule inhibitors that can selectively inhibit PIEZO2 over PIEZO1. nih.govresearchgate.netresearchgate.net

The inhibitory action of this compound on PIEZO2 is linked to the broader regulatory function of endogenous phosphatidic acid. nih.gov Studies have shown that the protein TMEM120A, which exhibits structural similarity to lipid-modifying enzymes, specifically downregulates PIEZO2 activity without affecting PIEZO1. nih.govnih.gov This effect is achieved by elevating cellular levels of phosphatidic acid and lysophosphatidic acid (LPA). nih.govmetabolomicsworkbench.org To confirm this mechanism, direct intracellular application of this compound was performed. nih.gov

In whole-cell patch-clamp experiments using N2A-Pz1-KO cells transfected to express either PIEZO1 or PIEZO2, the application of 300 μM this compound robustly inhibited PIEZO2-mediated mechanically-activated currents. nih.govresearchgate.net In contrast, the same concentration of this compound had no significant effect on PIEZO1 currents, with parameters such as mechanical threshold and maximal current amplitudes remaining similar to control cells. nih.gov Further supporting this pathway, optogenetic activation of phospholipase D (PLD), an enzyme that generates phosphatidic acid from phosphatidylcholine in the cell membrane, also resulted in the inhibition of PIEZO2 but not PIEZO1. nih.govresearchgate.net

These findings collectively establish that phosphatidic acid and its derivatives like this compound are endogenous lipid regulators that selectively target PIEZO2. nih.gov This specificity may serve as a foundation for developing targeted therapeutic agents for conditions where PIEZO2 activity is a key factor. nih.govresearchgate.net

Interactive Data Table: Comparative Effects of this compound on PIEZO1 vs. PIEZO2

| Parameter | PIEZO2 Channel | PIEZO1 Channel | Reference |

| Effect on Mechanically-Activated Currents | Significant inhibition observed. | Not affected. | nih.govresearchgate.net |

| Effect on Maximum Current Amplitude | Reduced. | Similar to control. | nih.govresearchgate.net |

| Effect on Mechanical Threshold | Altered. | Similar to control. | nih.govresearchgate.net |

| Inhibition by TMEM120A (PA-Upregulating Protein) | Robustly inhibited. | Not affected. | nih.govnih.gov |

| Inhibition by Phospholipase D (PLD) Activation | Significantly inhibited. | Not affected. | nih.govnih.gov |

Enzymology of Dioctanoylphosphatidic Acid Production and Hydrolysis

Characterization of Phospholipase D Isoforms and Dioctanoylphosphatidic Acid Synthesis

Phospholipase D (PLD) enzymes are central to the production of phosphatidic acid. sigmaaldrich.com They catalyze the hydrolysis of phospholipids (B1166683), most commonly phosphatidylcholine (PC), to generate PA and a soluble headgroup. wikipedia.orgmedchemexpress.com Mammalian cells express several PLD isoforms, with PLD1 and PLD2 being the most extensively studied. wikipedia.org These isoforms are involved in a wide array of cellular functions, including membrane trafficking, cytoskeletal reorganization, and signal transduction. wikipedia.org The production of PA by PLD is a critical step in many signaling cascades, as PA itself can act as a signaling molecule or be further metabolized to diacylglycerol (DAG), another important second messenger. wikipedia.orgresearchgate.net

Substrate Specificity and Catalytic Activity

PLD isoforms exhibit distinct substrate specificities and catalytic properties. While both PLD1 and PLD2 utilize phosphatidylcholine as a primary substrate, their regulation and intrinsic activities differ. wikipedia.org PLD1 generally displays low basal activity and requires activation by various factors, including protein kinase C (PKC) and small GTP-binding proteins of the Rho and ARF families. aocs.org In contrast, PLD2 has a higher intrinsic catalytic activity and appears to be regulated more by inhibitory proteins. sigmaaldrich.com The catalytic mechanism of PLD involves a "ping-pong" reaction with a covalent enzyme-phosphatidic acid intermediate. sigmaaldrich.com

The specificity of PLD extends to the acyl chain composition of the phospholipid substrate, although this is less stringent than for some other lipid-metabolizing enzymes. The primary role of PLD in the context of this compound is inferred from its general activity on phosphatidylcholine, which can be a precursor for the formation of various PA species, including those with shorter acyl chains, particularly in experimental systems where short-chain precursors are supplied.

Regulatory Feedback Loops with this compound

The product of PLD activity, phosphatidic acid, can participate in regulatory feedback loops. Studies have shown that PA can allosterically activate PLD. nih.gov This positive feedback mechanism can amplify the signaling response. Specifically, the activity of bacterial phospholipase D was enhanced by the incorporation of phosphatidic acid into vesicle bilayers. nih.gov This activation was found to be due to the interaction of a PA-Ca2+ complex with an allosteric site on the enzyme. nih.gov

In cellular systems, the generation of this compound can mimic the effects of endogenous PA. For instance, the addition of cell-permeant this compound (DiC8-PA) can induce cellular responses that are dependent on PLD activity, confirming its role as a downstream effector. biologists.com This suggests that the production of DOPA by PLD can, in turn, influence the activity of the PLD pathway itself, creating a feedback loop that modulates the cellular signaling response. Negative feedback loops, which are common in physiological systems to maintain homeostasis, also play a role in regulating enzyme activity and signaling pathways. savemyexams.comnumberanalytics.comsavemyexams.combioninja.com.au

Diacylglycerol Kinase (DGK) Specificity for Dioctanoylglycerol Substrates

Diacylglycerol kinases (DGKs) are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA), thereby playing a crucial role in regulating the cellular levels of these two important lipid signaling molecules. wikipedia.org There are at least 10 mammalian DGK isoforms, which are classified into five types based on their domain structure and substrate specificity. wikipedia.org

Different DGK isoforms exhibit distinct preferences for DAG substrates with specific acyl chain compositions. While most isoforms are relatively non-specific regarding the acyl chains of DAG, DGKε stands out for its marked specificity for 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG). frontiersin.orgresearchgate.net In contrast, other DGK isoforms show different patterns of substrate utilization. For example, studies in rat small arteries have shown that the soluble DGK isoenzyme(s) prefer dioctanoylglycerol over long-chain DAGs like arachidonoyl-DAG and dioleoylglycerol. nih.gov Conversely, the particulate or membrane-associated DGK in the same tissue selectively phosphorylates long-chain DAG at a rate 2.5 to 3-fold higher than that for the synthetic substrate dioctanoylglycerol. nih.gov This suggests that different DGK isoforms are responsible for phosphorylating distinct pools of DAG within the cell.

The preference of soluble DGK for dioctanoylglycerol highlights its utility in studying the activity of this particular subset of DGK enzymes. portlandpress.com The use of dioctanoylglycerol as a substrate in in vitro assays allows for the specific measurement of the activity of these soluble isoforms. portlandpress.com

Lipid Phosphate (B84403) Phosphatase (LPP) Activity Towards Diacylglycerol Pyrophosphate and this compound

Lipid phosphate phosphatases (LPPs) are a group of enzymes that dephosphorylate various lipid phosphates, including phosphatidic acid (PA), lysophosphatidate (LPA), and diacylglycerol pyrophosphate (DGPP). mdpi.com Mammalian LPPs, such as LPP1, LPP2, and LPP3, are integral membrane proteins that are typically magnesium-independent and insensitive to N-ethylmaleimide (NEM). mdpi.com

LPPs play a crucial role in terminating lipid signaling by converting bioactive lipid phosphates into their corresponding non-phosphorylated forms. For instance, the dephosphorylation of PA by LPPs produces diacylglycerol (DAG). mdpi.com

Studies have shown that LPPs can act on both DGPP and PA. Plant LPPs exhibit both DGPP phosphatase and PA phosphatase activities. ebi.ac.uk In mammalian systems, the dephosphorylation of the dioctanoyl form of DGPP (DGPP 8:0) by LPP1 has been shown to generate this compound, which in turn can activate protein kinase C (PKC). nih.govresearchgate.net This indicates that LPP1 can hydrolyze DGPP to produce DOPA, which then acts as a signaling molecule. Overexpression of LPP1 in cells increases the hydrolysis of DGPP 8:0, and this activity can be inhibited by certain compounds. nih.gov This demonstrates the direct involvement of LPP1 in the metabolism of DGPP and the subsequent generation of DOPA.

Ecto-Phosphatidic Acid Phosphohydrolase (ecto-PAPase) Activity and Regulation

Ecto-phosphatidic acid phosphohydrolase (ecto-PAPase) is an enzyme located on the outer surface of the plasma membrane that hydrolyzes extracellular phosphatidic acid to diacylglycerol. nih.govbiologics-inc.com This enzyme plays a significant role in regulating the cellular responses to extracellular PA and related lipids. nih.govbiologics-inc.comresearchgate.net

Ecto-PAPase activity has been identified on various cell types, including neutrophils and hematopoietic progenitor cells. nih.govbiologics-inc.comresearchgate.net The enzyme on neutrophils is particularly effective at hydrolyzing short-chain phosphatidic acids, such as this compound, while long-chain saturated and unsaturated PAs are hydrolyzed less efficiently in the absence of detergent. nih.govbiologics-inc.comnih.gov This ecto-enzyme is typically Mg2+-independent and insensitive to N-ethylmaleimide. nih.govbiologics-inc.comnih.gov

The activity of ecto-PAPase can be inhibited by various substances, including sphingosine, propranolol (B1214883), NaF, and MgCl2. nih.govbiologics-inc.com Dioleoyl phosphatidic acid has been shown to be a potent inhibitor of the hydrolysis of this compound by neutrophil ecto-PAPase. nih.govbiologics-inc.com

Kinetic Parameters for this compound Hydrolysis (e.g., K_m values)

Kinetic studies of ecto-PAPase have provided insights into its substrate affinity. The Michaelis-Menten constant (K_m) is a measure of the substrate concentration at which the enzyme operates at half of its maximum velocity, with a lower K_m value indicating a higher affinity of the enzyme for its substrate.

For the ecto-PAPase on human neutrophils, the apparent K_m for the hydrolysis of this compound (diC8PA) has been determined.

Table 1: Kinetic Parameters of Ecto-PAPase

| Enzyme Source | Substrate | Apparent K_m (M) | Temperature (°C) | pH |

| Human Neutrophil Plasma Membrane | This compound (diC8PA) | 1.4 x 10⁻³ | 37 | 7.2 |

| Data sourced from references nih.govbiologics-inc.comnih.gov. |

This K_m value indicates the concentration of this compound required for half-maximal activity of the neutrophil ecto-PAPase under the specified conditions.

Tissue-Specific Distribution and Inhibition Profiles of Ecto-PAPase

Ecto-phosphatidic acid phosphohydrolase (Ecto-PAPase), also known as lipid phosphate phosphohydrolase (LPP), is an integral membrane enzyme with its catalytic site facing the extracellular space. sigmaaldrich.compnas.orgnih.gov This enzyme plays a crucial role in regulating cellular responses to extracellular phosphatidic acid by hydrolyzing it into diacylglycerol. nih.govnih.gov The activity and expression of Ecto-PAPase vary significantly across different tissues and cell types, and its function can be modulated by various inhibitors.

Tissue and Cell-Type Distribution

Research has identified Ecto-PAPase activity in numerous tissues and cell populations, though its prevalence differs markedly. Among human blood leukocytes, the enzyme is most abundant on neutrophils. nih.govnih.gov Other leukocyte populations, including T cells, B cells, NK lymphocytes, and monocytes, show lower levels of activity, while erythrocytes are essentially devoid of it. nih.govnih.gov

Studies in hematopoietic lineages reveal that the most significant PAPase activity is localized to uncommitted CD34+/CD38+ hematopoietic progenitors, suggesting a role in regulating their growth and differentiation. researchgate.net

In rodent models, a broad but varied distribution has been observed. An immunoreactive protein corresponding to PAPase was detected in rat liver, heart, kidney, skeletal muscle, testis, and brain. researchgate.net Conversely, minimal protein was found in the thymus, spleen, adipose, or lung tissue. researchgate.net Further studies have confirmed the presence of Ecto-PAPase (specifically the NEM-insensitive PAP 2 type) in microsomal fractions of rat brain and liver. conicet.gov.ar The expression of related lipid phosphate hydrolases also shows tissue specificity; for instance, mRNA for one type is highest in mouse liver and kidney, with very low levels in skeletal muscle. pnas.org

In cell culture models, 3T3F442A preadipocytes express several subtypes of LPPs (Lpp1, Lpp2, and Lpp3). capes.gov.br However, upon differentiation into adipocytes, there is a significant reduction in ecto-LPA phosphatase activity, corresponding with a downregulation of the Lpp mRNA expression. capes.gov.br

Table 1: Tissue and Cell-Specific Distribution of Ecto-PAPase Activity This table is interactive. You can sort and filter the data.

| Tissue/Cell Type | Organism/Model | Expression/Activity Level | Reference(s) |

|---|---|---|---|

| Neutrophils | Human | Most prevalent among leukocytes | nih.gov, nih.gov |

| T cells, B cells, NK lymphocytes, Monocytes | Human | Present, but lower than neutrophils | nih.gov, nih.gov |

| Erythrocytes | Human | Essentially devoid of activity | nih.gov, nih.gov |

| CD34+/CD38+ Hematopoietic Progenitors | Human | Pronounced activity | researchgate.net |

| Liver | Rat | Detected / High | researchgate.net, conicet.gov.ar |

| Heart | Rat | Detected | researchgate.net |

| Kidney | Rat, Mouse | Detected / High | researchgate.net, pnas.org |

| Skeletal Muscle | Rat, Mouse | Detected / Barely detectable | researchgate.net, pnas.org |

| Testis | Rat | Detected | researchgate.net |

| Brain | Rat | Detected | researchgate.net, conicet.gov.ar |

| Thymus | Rat | Little immunoreactive protein | researchgate.net |

| Spleen | Rat | Little immunoreactive protein | researchgate.net |

| Adipose Tissue | Rat | Little immunoreactive protein | researchgate.net |

| Lung | Rat | Little immunoreactive protein | researchgate.net |

| Preadipocytes (3T3F442A) | Mouse | Express Lpp1, Lpp2, Lpp3 mRNA | capes.gov.br |

Inhibition Profiles

The activity of Ecto-PAPase can be inhibited by a range of compounds. This enzyme is characteristically insensitive to N-ethylmaleimide (NEM), which distinguishes it from intracellular PAP-1 isoforms. nih.govresearchgate.net

Several lipid and small molecule inhibitors have been identified. Sphingoid bases such as sphingosine, dimethylsphingosine, and dihydrosphingosine are effective inhibitors of neutrophil Ecto-PAPase. nih.govnih.govresearchgate.net The pharmaceutical agent propranolol also demonstrates inhibitory effects on the enzyme. nih.govnih.govresearchgate.netoup.com Other inhibitors include sodium fluoride (B91410) (NaF), MgCl2, chlorpromazine, and spermine. nih.govnih.govresearchgate.netcas.cz Phosphatase inhibitors like sodium vanadate (B1173111) and sodium pervanadate (B1264367) have also been shown to effectively slow the hydrolysis of related lipid phosphates. capes.gov.br

Substrate competition studies reveal that other lipid phosphates can inhibit the hydrolysis of this compound. Lysophosphatidic acids and unsaturated phosphatidic acids are more potent inhibitors than long-chain saturated phosphatidic acids. nih.govnih.gov Notably, dioleoyl phosphatidic acid acts as a particularly strong inhibitor of the enzyme's activity. nih.govnih.gov

Table 2: Inhibitors of Ecto-PAPase This table is interactive. You can sort and filter the data.

| Inhibitor | Class/Type | Notes | Reference(s) |

|---|---|---|---|

| Sphingosine | Sphingoid Base | Inhibits neutrophil Ecto-PAPase | nih.gov, nih.gov, researchgate.net |

| Dimethylsphingosine | Sphingoid Base | Inhibits Ecto-PAPase | nih.gov, nih.gov, researchgate.net |

| Dihydrosphingosine | Sphingoid Base | Inhibits neutrophil Ecto-PAPase | nih.gov, nih.gov |

| Propranolol | Beta-Blocker | Inhibits PA phosphohydrolase | nih.gov, nih.gov, oup.com, researchgate.net |

| Sodium Fluoride (NaF) | Inorganic Salt | Inhibits ecto-phosphatidate phosphohydrolase | cas.cz, nih.gov, nih.gov |

| MgCl2 | Inorganic Salt | Inhibitory to neutrophil Ecto-PAPase | nih.gov, nih.gov |

| Dioleoyl phosphatidic acid | Unsaturated Phosphatidic Acid | Strong inhibitor | nih.gov, nih.gov |

| Lysophosphatidic acids | Lysophospholipid | Effective inhibitors | nih.gov, nih.gov |

| Sodium Vanadate | Phosphatase Inhibitor | Slows LPA hydrolysis | capes.gov.br |

| Sodium Pervanadate | Phosphatase Inhibitor | Slows LPA hydrolysis | capes.gov.br |

| Chlorpromazine | Antipsychotic | Inhibits NEM-insensitive PAPase | researchgate.net |

| Spermine | Polyamine | Inhibits NEM-insensitive PAPase | researchgate.net |

Experimental Methodologies for Dioctanoylphosphatidic Acid Research

Analytical Approaches for Detection and Quantification of Dioctanoylphosphatidic Acid

Accurate detection and quantification of this compound and related lipid species are crucial for understanding its metabolism and signaling functions. Researchers utilize a combination of chromatographic, radiometric, and spectrophotometric methods to achieve this.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a powerful and widely used technique for the specific and sensitive quantification of lipid molecules, including this compound, from complex biological samples. nih.govnih.govepa.gov This method offers high selectivity and the ability to identify and quantify different molecular species of phosphatidic acid. nih.gov

The general workflow for LC-MS/MS analysis of phosphatidic acid involves an initial lipid extraction from the biological matrix, often using methods like the Bligh & Dyer or Folch extraction, which may be modified with acidification to improve the recovery of acidic lipids like phosphatidic acid. nih.govresearchgate.net The extracted lipids are then separated using high-performance liquid chromatography (HPLC), often employing a reversed-phase C18 column or hydrophilic interaction liquid chromatography (HILIC). nih.govnih.gov The separated lipids are subsequently ionized, typically by electrospray ionization (ESI), and analyzed by a tandem mass spectrometer. nih.govnih.gov Quantification is achieved by comparing the signal of the target analyte to that of a known concentration of an internal standard, often a structurally similar lipid with a stable isotope label. nih.gov The detection limits of these assays can reach the femtomole level, allowing for the quantification of low-abundance lipid species in biological samples. nih.gov

Table 1: Key Parameters in LC-MS/MS for Phosphatidic Acid Analysis

| Parameter | Description | Common Approaches |

| Lipid Extraction | Isolation of lipids from cellular or tissue samples. | Modified Bligh & Dyer or Folch extractions, often with acidification. |

| Chromatography | Separation of lipid species. | High-Performance Liquid Chromatography (HPLC) with reversed-phase or HILIC columns. |

| Ionization | Creation of charged molecules for mass analysis. | Electrospray Ionization (ESI), typically in negative ion mode for acidic lipids. |

| Mass Analysis | Detection and fragmentation of ions for identification. | Tandem Mass Spectrometry (MS/MS) for high specificity. |

| Quantification | Determination of the amount of the analyte. | Use of stable isotope-labeled internal standards. |

Radiometric assays provide a highly sensitive method for tracing the metabolic fate of lipids and measuring the activity of enzymes involved in their synthesis and degradation. In the context of this compound research, this often involves monitoring the activity of phospholipase D (PLD), the enzyme that produces phosphatidic acid. arvojournals.orgnih.gov

A common approach is to pre-label cellular phospholipids (B1166683) by incubating cells with a radiolabeled precursor, such as [3H]myristic acid or [3H]-palmitic acid. arvojournals.orgnih.gov Upon stimulation, PLD hydrolyzes the labeled phosphatidylcholine to produce radiolabeled phosphatidic acid. The lipids are then extracted and separated using techniques like thin-layer chromatography (TLC). abcam.cn The spot corresponding to phosphatidic acid can be scraped from the TLC plate and the radioactivity quantified by scintillation counting to determine the amount of product formed. abcam.cn While highly sensitive, these methods are laborious and require the handling of radioactive materials. moravek.comresearchgate.net

Spectrophotometric assays offer a more accessible and often higher-throughput alternative to radiometric methods for measuring the activity of enzymes related to this compound metabolism. nih.govscirp.orgmdpi.com These assays are typically based on the detection of a colored or fluorescent product that is generated through an enzyme-coupled reaction.

For instance, the activity of phospholipase D (PLD) can be measured by a coupled enzymatic assay where the choline (B1196258) released from phosphatidylcholine hydrolysis is oxidized by choline oxidase to produce hydrogen peroxide. The hydrogen peroxide is then used by horseradish peroxidase to oxidize a chromogenic substrate, resulting in a colored product that can be quantified spectrophotometrically. nih.govmdpi.com

Alternatively, the activity of phosphatidic acid phosphatases (PAPs), which dephosphorylate phosphatidic acid to diacylglycerol, can be determined by measuring the amount of inorganic phosphate (B84403) released. scirp.orgnih.gov This is often achieved by reacting the phosphate with a molybdate (B1676688) reagent to form a colored complex. nih.gov Another approach for quantifying phosphatidic acid itself involves its ability to form a complex with iron(III) ions, which can be monitored by a decrease in the absorbance of a pre-formed iron-salicylate complex. nih.gov

Table 2: Comparison of Spectrophotometric Assays for PA-Related Enzymes

| Enzyme | Principle | Detection Method |

| Phospholipase D (PLD) | Coupled reaction measuring choline release. | Colorimetric or fluorometric. |

| Phosphatidic Acid Phosphatase (PAP) | Measurement of released inorganic phosphate. | Colorimetric (phosphomolybdate complex). |

| Phosphatidic Acid Quantification | Complex formation with iron(III) ions. | Colorimetric (decrease in absorbance). |

In Vitro Cellular Models for Studying this compound Function

The functional consequences of this compound signaling are investigated using a variety of in vitro cellular models. These models allow for the controlled study of DOPA's effects on cellular behavior and the activity of specific molecular targets like ion channels.

Mammalian cell lines are indispensable tools for dissecting the cellular functions of this compound. The choice of cell line often depends on the specific biological question being addressed.

HEK293 (Human Embryonic Kidney 293) cells are widely used for studying the effects of exogenous compounds on heterologously expressed proteins, particularly ion channels, due to their low endogenous expression of many channels. researchgate.netnih.govmdpi.com

Neuro2A (N2a) cells , a mouse neuroblastoma cell line, are frequently used as a model for neuronal differentiation and to study the effects of lipids on neuronal processes. nih.govnih.govmdpi.combiomedres.us Research has shown that phosphatidic acid species play a role in neurite outgrowth in these cells. nih.gov

NB4 cells , a human acute promyelocytic leukemia cell line, serve as a model for studying hematopoietic cell differentiation. Studies have indicated that phosphatidic acid can induce the differentiation of NB4 cells into dendritic cell-like cells. nih.govnih.govbiointerfaceresearch.comresearchgate.net

Corneal Epithelial Cells are used to investigate wound healing and cell migration. Exogenous application of short-chain phosphatidic acid analogs, such as this compound, has been shown to robustly induce a migratory phenotype in these cells, suggesting a role for phosphatidic acid signaling in corneal wound repair. arvojournals.orgarvojournals.orgnih.govplos.org

Whole-cell patch clamp electrophysiology is the gold-standard technique for studying the direct effects of compounds like this compound on ion channel function with high temporal and voltage resolution. This technique allows for the measurement of ionic currents flowing across the entire cell membrane while controlling the membrane potential.

A significant finding from studies using this technique is the inhibitory effect of this compound on the mechanosensitive ion channel PIEZO2. In these experiments, a glass micropipette forms a tight seal with the cell membrane, and the membrane patch is then ruptured to allow electrical access to the cell's interior. This compound can be included in the intracellular solution within the pipette, allowing for its direct application to the intracellular side of the membrane. Studies in Neuro2A cells have demonstrated that the intracellular application of this compound robustly inhibits mechanically activated PIEZO2 currents, while having no effect on the related PIEZO1 channel. nih.govnih.gov This highlights a specific regulatory role for phosphatidic acid on PIEZO2 channels. nih.govnih.gov

Table 3: Findings from Whole-Cell Patch Clamp Studies of Dioctanoyl-PA

| Cell Line | Ion Channel | Effect of Dioctanoyl-PA | Key Finding |

| Neuro2A | PIEZO2 | Inhibition | Selective negative regulation of PIEZO2 over PIEZO1. |

Biochemical and Biophysical Techniques for Investigating this compound Interactions

The study of this compound (DOPA) and its interactions with cellular components necessitates a range of sophisticated biochemical and biophysical techniques. These methodologies allow for the detailed investigation of DOPA's role in membrane dynamics and protein interactions under controlled, in vitro conditions that mimic the cellular environment.

Liposome-Based Reconstitution Systems

Liposome-based reconstitution systems are a cornerstone for studying the interactions of lipids like this compound with proteins. documentsdelivered.com These artificial vesicles, composed of a lipid bilayer enclosing an aqueous core, provide a simplified and controllable model of a cell membrane. By incorporating DOPA into liposomes of defined composition, researchers can meticulously dissect its specific effects on membrane properties and its direct interactions with reconstituted proteins. nih.gov

The preparation of DOPA-containing liposomes typically involves the thin-film hydration method. nih.govmdpi.com In this process, a mixture of lipids, including DOPA and other phospholipids such as phosphatidylcholine and phosphatidylethanolamine (B1630911), are dissolved in an organic solvent. The solvent is then evaporated to form a thin lipid film, which is subsequently hydrated with an aqueous buffer to form multilamellar vesicles. mdpi.com To achieve unilamellar vesicles of a specific size, these are often subjected to techniques like extrusion or sonication. mdpi.comspringernature.com

Once formed, these DOPA-containing liposomes serve as a platform for a variety of assays. For instance, protein-liposome co-sedimentation assays can be employed to determine the binding affinity of a protein to DOPA-containing membranes. In such an assay, the protein of interest is incubated with the liposomes, and subsequent centrifugation separates the liposomes (and any bound protein) from the unbound protein in the supernatant. Analysis of the pellet and supernatant fractions, often by SDS-PAGE, allows for the quantification of the protein-lipid interaction. mdpi.com

Furthermore, the functional consequences of DOPA-protein interactions can be assessed. For membrane proteins reconstituted into DOPA-containing liposomes, enzymatic activity or transport function can be measured to understand how this specific lipid modulates the protein's behavior. rug.nlcore.ac.uk The physical properties of the liposomes themselves, such as membrane fluidity and permeability, can also be studied to determine the impact of DOPA incorporation.

Below is an illustrative data table for a typical liposome (B1194612) composition used in such studies.

| Component | Molar Ratio (%) | Purpose |

| 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) | 70 | Major structural lipid, forms the bulk of the bilayer |

| 1,2-dioctanoyl-sn-glycero-3-phosphate (DOPA) | 10 | Lipid of interest for studying specific interactions |

| Cholesterol | 20 | Modulates membrane fluidity and stability |

Structural Biology Methods (e.g., Cryo-EM, NMR, X-ray Crystallography) in Lipid-Protein Complex Analysis

Determining the high-resolution three-dimensional structure of protein-dioctanoylphosphatidic acid complexes is crucial for a mechanistic understanding of their interaction. Several structural biology techniques are employed for this purpose, each with its own set of advantages and challenges. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is a versatile technique for studying protein-lipid interactions in solution. nih.gov NMR can provide information on the dynamics of the interaction and can be used to map the binding interface between a protein and DOPA at atomic resolution. nih.gov Isotope labeling of either the protein or the lipid can be used to selectively observe specific atoms and their environment. semanticscholar.org For instance, chemical shift perturbation studies can identify the amino acid residues of a protein that are affected by the binding of DOPA-containing micelles or nanodiscs. nih.gov

X-ray Crystallography provides the highest resolution structural information but requires the formation of well-ordered crystals. nih.govaimspress.com For protein-DOPA complexes, this can be a significant challenge due to the inherent flexibility of the dioctanoyl chains and the salt nature of the phosphatidic acid headgroup. creative-biostructure.comnih.gov If suitable crystals can be obtained, the diffraction pattern of X-rays passing through the crystal can be used to calculate an electron density map, from which the atomic structure of the complex can be built. whiterose.ac.uk